2,5-Bis(tributylstannyl)thiophene chemical properties
2,5-Bis(tributylstannyl)thiophene chemical properties
An In-Depth Technical Guide to 2,5-Bis(tributylstannyl)thiophene: Properties, Synthesis, and Applications
Abstract
2,5-Bis(tributylstannyl)thiophene is a pivotal organostannane reagent in the field of organic electronics and materials science. Characterized by a central thiophene ring functionalized with two tributyltin groups at the 2 and 5 positions, this compound is a highly versatile building block for the synthesis of conjugated polymers. Its primary utility lies in its role as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. This reaction facilitates the creation of well-defined, regioregular polythiophene derivatives with tailored electronic and optical properties. These polymers are integral to the fabrication of advanced electronic devices, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core reactivity, and critical safety considerations for its handling.
Core Physicochemical Properties
2,5-Bis(tributylstannyl)thiophene is a liquid at room temperature with a high boiling point and a density greater than water.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 145483-63-2 | [1][2][3] |
| Molecular Formula | C₂₈H₅₆SSn₂ | [2][3] |
| Molecular Weight | 662.23 g/mol | [2][3] |
| Appearance | Liquid | |
| Density | 1.201 g/mL at 25 °C | [1][2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1][2] |
| Assay | 97% | |
| InChI Key | ITAZQNRIMIQTDI-UHFFFAOYSA-N | |
| SMILES String | CCCC(CCCC)c1ccc(s1)(CCCC)CCCC |
Synthesis and Mechanism
The most common and efficient synthesis of 2,5-Bis(tributylstannyl)thiophene involves a two-step, one-pot process starting from thiophene. The underlying principle is the deprotonation of the acidic protons at the 2 and 5 positions of the thiophene ring, followed by quenching the resulting dianion with an electrophilic tin species.
Causality of Experimental Design:
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Deprotonation: Thiophene's C-H bonds adjacent to the sulfur atom (positions 2 and 5) are significantly more acidic than those in benzene. This is due to the electron-withdrawing nature of the sulfur atom and its ability to stabilize the resulting carbanion. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to efficiently deprotonate both positions.
-
Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards oxygen and moisture. Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and side reactions.
-
Quenching: The dilithiated thiophene intermediate is a potent nucleophile. It readily reacts with an electrophilic tin reagent, typically tributyltin chloride, via a salt metathesis reaction to form the stable C-Sn bonds.
Experimental Protocol: Synthesis
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophene and a suitable solvent like dry hexane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Lithiation: Add n-butyllithium (typically 2.1 to 2.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, the mixture is often heated at reflux for a short period (e.g., 30 minutes) to ensure complete dilithiation.[4]
-
Stannylation: Cool the reaction mixture back to 0 °C. Add a solution of tributyltin chloride (at least 2.2 equivalents) in hexane dropwise.
-
Reaction Completion: After the addition, warm the mixture to room temperature and stir for several hours (e.g., overnight) to ensure the reaction goes to completion.[4]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt like sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 2,5-Bis(tributylstannyl)thiophene as a liquid.
Core Reactivity: The Stille Cross-Coupling Reaction
The paramount chemical utility of 2,5-Bis(tributylstannyl)thiophene is its function as a nucleophilic partner in the Stille cross-coupling reaction.[5] This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate). This reaction is the cornerstone of synthesizing polythiophenes and other conjugated materials.[6][7]
Mechanism Pillars: The catalytic cycle of the Stille reaction is a well-studied process involving three key steps:[5]
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Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent (Th-SnBu₃) exchanges its organic group (the thiophene ring) with the halide on the palladium complex. The tributyltin halide is released as a byproduct. This is the crucial step where the thiophene unit is transferred to the catalytic center.
-
Reductive Elimination: The two organic groups (R¹ and the thiophene ring) on the Pd(II) complex couple and are eliminated, forming the final product (R¹-Th). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Stille Polymerization
This protocol describes a typical polymerization to form a polythiophene derivative.
-
Reagent Preparation: In a glovebox or under inert atmosphere, charge a Schlenk flask with 2,5-Bis(tributylstannyl)thiophene (1.0 eq), an aryl dihalide comonomer (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).[8]
-
Solvent Addition: Add a dry, degassed solvent such as toluene or DMF via cannula.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring for 12-48 hours.[8]
-
Monitoring: The progress of the polymerization can be monitored by techniques like GPC (Gel Permeation Chromatography) to observe the increase in polymer molecular weight.
-
Termination and Precipitation: After cooling to room temperature, terminate the reaction by adding a small amount of an end-capping reagent if desired. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Purification: Collect the solid polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer is often subjected to Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform). The purified polymer is typically isolated from the chloroform fraction.
-
Drying: Dry the final polymer product under vacuum.
Applications in Organic Electronics
The primary application of 2,5-Bis(tributylstannyl)thiophene is as a monomer for synthesizing conjugated polymers for the organic electronics industry.[1] The polymers derived from it, often in combination with other aromatic monomers, form the semiconducting active layer in various electronic devices.
-
Organic Thin-Film Transistors (OTFTs): Polythiophenes synthesized from this monomer can exhibit high charge carrier mobilities, making them excellent materials for the channel layer in transistors used in flexible displays and sensors.[7]
-
Organic Photovoltaics (OPVs): As electron-donating (p-type) materials, these polymers are used in the active layer of solar cells, where they absorb light and facilitate charge separation.[6]
-
Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be used as hole-transport or emissive layers in OLEDs, contributing to the efficiency and color purity of displays.[6]
Safety and Handling
Organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, are highly toxic and require careful handling.
-
Toxicity: These compounds are classified as acutely toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[9] They are also very toxic to aquatic life with long-lasting effects.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[11][12]
-
Handling: Avoid all personal contact, including inhalation of vapors.[9][11] Do not eat, drink, or smoke when using this product.[9] Keep containers securely sealed when not in use.[9][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[11][12] The storage class is typically 6.1C for combustible, acute toxic compounds.
-
Spills and Disposal: In case of a spill, remove all ignition sources and clean up immediately using absorbent materials like sand or vermiculite.[9][11] Place waste in a suitable, labeled container for disposal.[9][11] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Bis(tributylstannyl)thiophene is a cornerstone reagent for the synthesis of high-performance conjugated polymers. Its well-defined structure allows for precise control over polymerization through the Stille cross-coupling reaction, yielding materials with desirable electronic properties. While its toxicity necessitates stringent safety protocols, its role in advancing the fields of organic electronics and materials science is undeniable, enabling the development of next-generation flexible displays, solar cells, and sensors.
References
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